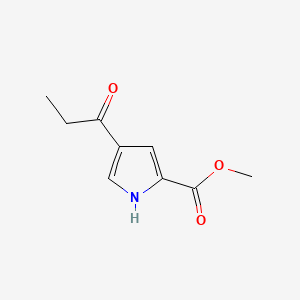

methyl 4-propionyl-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 4-propanoyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-3-8(11)6-4-7(10-5-6)9(12)13-2/h4-5,10H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMDIDIYLWBUNEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CNC(=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis of methyl 4-propionyl-1H-pyrrole-2-carboxylate

An In-depth Technical Guide to the Synthesis of Methyl 4-propionyl-1H-pyrrole-2-carboxylate

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. As a substituted pyrrole, it serves as a versatile intermediate for the synthesis of more complex molecules, including pharmaceuticals and functional materials[1]. The pyrrole nucleus is a common motif in a vast array of biologically active compounds[2]. The presence of both an ester and a ketone functionality at specific positions on the pyrrole ring allows for a wide range of subsequent chemical transformations.

The synthesis of polysubstituted pyrroles, particularly with specific acylation patterns, presents a significant challenge in organic chemistry. The high reactivity of the pyrrole ring towards electrophiles often leads to a mixture of products and polymerization[3]. While electrophilic substitution of pyrrole typically occurs at the C2 or C5 position, achieving selective C4-acylation requires a carefully considered synthetic strategy. This guide provides an in-depth analysis of a reliable and efficient method for the , focusing on the underlying chemical principles and providing a detailed experimental protocol.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule, this compound, points to methyl 1H-pyrrole-2-carboxylate as the starting material. The key transformation is the introduction of a propionyl group at the C4 position of the pyrrole ring.

Caption: Retrosynthetic approach for this compound.

The primary challenge lies in achieving regioselective acylation at the C4 position. Standard Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate would be expected to yield a mixture of products, with a significant preference for substitution at the electron-rich C5 position. The electron-withdrawing nature of the carboxylate group at C2 deactivates the adjacent C3 position and directs incoming electrophiles primarily to C5 and to a lesser extent, C4. To overcome this, a more nuanced approach is required.

Primary Synthetic Strategy: Phosphoric Acid-Promoted Acylation of Methyl 1H-pyrrole-2-carboxylate

An efficient and highly regioselective method for the synthesis of 4-acylpyrrole-2-carboxylic esters involves a phosphoric acid-catalyzed reaction with a mixed anhydride system[4][5]. This approach has been demonstrated to be effective for the acylation of pyrrole-2-carboxylic esters, providing the desired C4-substituted product in good yield[4].

Mechanism of Action

The reaction proceeds through the formation of a mixed anhydride from propionic acid and trifluoroacetic anhydride (TFAA). Phosphoric acid acts as a catalyst, activating the mixed anhydride and facilitating the electrophilic substitution on the pyrrole ring. The precise mechanism is believed to involve the protonation of the mixed anhydride by phosphoric acid, which enhances its electrophilicity. The pyrrole ring then acts as a nucleophile, attacking the activated acylating agent. The reaction's high regioselectivity for the C4 position is a key advantage of this method.

Experimental Workflow

The following diagram illustrates the general workflow for the using the phosphoric acid-promoted method.

Caption: Experimental workflow for the phosphoric acid-promoted synthesis.

Detailed Experimental Protocol

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Propionic acid

-

Trifluoroacetic anhydride (TFAA)

-

Phosphoric acid (85%)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Formation of the Mixed Anhydride: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve propionic acid (1.2 equivalents) in anhydrous acetonitrile. To this solution, add trifluoroacetic anhydride (1.5 equivalents) dropwise at room temperature. Stir the mixture for 30 minutes to ensure the complete formation of the mixed anhydride.

-

Acylation Reaction: To the solution of the mixed anhydride, add methyl 1H-pyrrole-2-carboxylate (1.0 equivalent). Subsequently, add phosphoric acid (0.1 equivalents) to the reaction mixture.

-

Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Alternative Synthetic Considerations: The Challenge of Friedel-Crafts Acylation

A seemingly straightforward approach to the would be a direct Friedel-Crafts acylation of methyl 1H-pyrrole-2-carboxylate with propionyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃)[6][7]. However, this method is fraught with challenges, primarily concerning regioselectivity.

Pyrroles are highly reactive aromatic systems, and electrophilic substitution is heavily favored at the C2 and C5 positions due to the greater stabilization of the cationic intermediate[3]. The presence of the electron-withdrawing methyl carboxylate group at the C2 position deactivates the ring towards electrophilic attack, but it directs incoming electrophiles primarily to the C5 position. Therefore, a direct Friedel-Crafts acylation would likely yield the undesired methyl 5-propionyl-1H-pyrrole-2-carboxylate as the major product, along with smaller amounts of the desired C4 isomer and potentially di-acylated byproducts. The separation of these isomers can be challenging, leading to low yields of the target compound.

The phosphoric acid-promoted method described above circumvents this issue, offering a more controlled and regioselective route to the desired 4-substituted pyrrole.

Characterization Data

The successful can be confirmed by standard analytical techniques. The expected data is summarized in the table below.

| Property | Expected Value |

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.5-10.0 (br s, 1H, NH), 7.2-7.3 (m, 1H, pyrrole-H), 7.0-7.1 (m, 1H, pyrrole-H), 3.85 (s, 3H, OCH₃), 2.85 (q, J=7.2 Hz, 2H, CH₂), 1.20 (t, J=7.2 Hz, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 195-197 (C=O, ketone), 161-163 (C=O, ester), 125-127 (pyrrole-C), 122-124 (pyrrole-C), 118-120 (pyrrole-C), 115-117 (pyrrole-C), 51-52 (OCH₃), 32-34 (CH₂), 8-10 (CH₃) |

| Mass Spectrometry (ESI+) | m/z: 182.07 [M+H]⁺, 204.05 [M+Na]⁺ |

Note: The exact chemical shifts in NMR spectra may vary slightly depending on the solvent and concentration.

Conclusion

The is most effectively and regioselectively achieved through a phosphoric acid-promoted acylation of methyl 1H-pyrrole-2-carboxylate using a mixed anhydride of propionic acid and trifluoroacetic anhydride. This method provides a reliable and scalable route to this valuable synthetic intermediate, overcoming the regioselectivity challenges associated with traditional electrophilic substitution reactions of pyrroles. The detailed protocol and mechanistic insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge for the successful synthesis of this and related 4-acylpyrrole derivatives.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Friedel–Crafts reactions for biomolecular chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00406J [pubs.rsc.org]

- 7. Friedel-Crafts Acylation [organic-chemistry.org]

An In-depth Technical Guide to Methyl 4-propionyl-1H-pyrrole-2-carboxylate: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrole-based scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Their versatile chemical nature and broad spectrum of biological activities make them a privileged structure in the design of novel therapeutic agents.[2][3] This guide provides a comprehensive technical overview of a specific, functionally rich derivative: methyl 4-propionyl-1H-pyrrole-2-carboxylate. This molecule, possessing a reactive propionyl group and a methyl ester on the pyrrole ring, presents a unique combination of features for further chemical modification and exploration in drug discovery programs. We will delve into its chemical properties, plausible synthetic routes, predicted spectral characteristics, and potential applications, offering insights grounded in the established chemistry of pyrrole derivatives.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁NO₃ | --INVALID-LINK-- |

| Molecular Weight | 181.19 g/mol | --INVALID-LINK-- |

| CAS Number | 535169-98-3 | --INVALID-LINK-- |

| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and methanol. | Inferred from functional groups |

| Melting Point | Not available in searched literature. | |

| Boiling Point | Not available in searched literature. |

Molecular Structure

The structure of this compound features a pyrrole ring substituted at the 2-position with a methyl carboxylate group and at the 4-position with a propionyl group.

Caption: Molecular structure of this compound.

Predicted Spectral Properties

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrole ring, the methyl ester, and the propionyl group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.0 - 10.0 | br s | 1H | N-H of pyrrole |

| ~7.0 - 7.2 | d | 1H | H-5 of pyrrole |

| ~6.8 - 7.0 | d | 1H | H-3 of pyrrole |

| ~3.8 | s | 3H | -OCH₃ of methyl ester |

| ~2.8 | q | 2H | -CH₂- of propionyl group |

| ~1.2 | t | 3H | -CH₃ of propionyl group |

Note: Chemical shifts are predicted for a CDCl₃ solvent. Coupling constants (J) between H-3 and H-5 are expected to be small (~2-4 Hz).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~195 - 200 | C=O of propionyl group |

| ~160 - 165 | C=O of methyl ester |

| ~130 - 135 | C-4 of pyrrole |

| ~125 - 130 | C-2 of pyrrole |

| ~115 - 120 | C-5 of pyrrole |

| ~110 - 115 | C-3 of pyrrole |

| ~51 - 53 | -OCH₃ of methyl ester |

| ~30 - 35 | -CH₂- of propionyl group |

| ~8 - 12 | -CH₃ of propionyl group |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3300 - 3400 | N-H stretch | Pyrrole N-H |

| ~1700 - 1720 | C=O stretch | Methyl ester |

| ~1660 - 1680 | C=O stretch | Propionyl ketone |

| ~1500 - 1550 | C=C stretch | Pyrrole ring |

| ~1200 - 1300 | C-O stretch | Ester |

Mass Spectrometry

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 181.19, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31), the ethyl group (-CH₂CH₃, m/z = 29), and the entire propionyl group (-COCH₂CH₃, m/z = 57).

Chemical Reactivity and Synthesis

The reactivity of this compound is governed by the interplay of its three key functional components: the pyrrole ring, the methyl ester, and the propionyl group.

Reactivity of the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, the presence of two electron-withdrawing groups (the ester and the propionyl group) will deactivate the ring towards electrophilic attack compared to unsubstituted pyrrole. Electrophilic substitution, if it occurs, is most likely to take place at the C-5 position, which is the most electron-rich position in 2,4-disubstituted pyrroles.

The N-H proton of the pyrrole is weakly acidic and can be deprotonated with a strong base, allowing for N-alkylation or N-acylation.

Reactivity of the Functional Groups

-

Methyl Ester: The ester group can undergo hydrolysis to the corresponding carboxylic acid under acidic or basic conditions. It can also be converted to an amide by reaction with an amine.

-

Propionyl Group: The ketone of the propionyl group can undergo typical ketone reactions, such as reduction to a secondary alcohol or reductive amination. The α-protons of the ketone are acidic and can be removed by a base to form an enolate, which can then participate in various C-C bond-forming reactions.

Plausible Synthetic Route

A plausible synthesis of this compound could be envisioned starting from a simpler pyrrole derivative, such as methyl 1H-pyrrole-2-carboxylate. A Friedel-Crafts acylation reaction with propionyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) would introduce the propionyl group. Due to the directing effects of the ester group, the acylation is expected to occur primarily at the C-4 position.

Caption: Proposed Friedel-Crafts acylation for the synthesis of the title compound.

Experimental Protocol: Hypothetical Synthesis

The following is a hypothetical, step-by-step methodology for the synthesis of this compound based on the Friedel-Crafts acylation.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for elution

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add propionyl chloride dropwise.

-

Stir the mixture at 0 °C for 15 minutes.

-

Add a solution of methyl 1H-pyrrole-2-carboxylate in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

-

Collect the fractions containing the desired product and evaporate the solvent to yield this compound.

Caption: Workflow for the proposed synthesis of this compound.

Potential Applications in Drug Development

The structural features of this compound make it an attractive starting point for the synthesis of a variety of potential drug candidates. The pyrrole core is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1]

The propionyl group can serve as a handle for further chemical modifications. For example:

-

Reduction of the ketone to a hydroxyl group could introduce a hydrogen bond donor and a chiral center, which could be important for target binding.

-

Reductive amination could be used to introduce a variety of amine-containing side chains, which are common in many drug molecules for improving solubility and target interactions.

-

Formation of Schiff bases or hydrazones from the ketone can lead to compounds with potential antimicrobial or anticonvulsant activities.[4]

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to generate a library of amides. This approach is widely used in medicinal chemistry to explore the structure-activity relationships of a compound series.

Given the prevalence of the pyrrole scaffold in approved drugs and clinical candidates, this compound represents a valuable building block for the discovery of new therapeutics.

Conclusion

This compound is a versatile and functionally rich pyrrole derivative with significant potential in organic synthesis and medicinal chemistry. While detailed experimental data for this specific compound is not widely available, its chemical properties and reactivity can be reliably predicted based on the well-established chemistry of related pyrrole compounds. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize this promising molecule in their scientific endeavors. The synthetic routes and potential applications outlined herein offer a roadmap for the exploration of new chemical space and the development of novel therapeutic agents.

References

- 1. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO/AChE Inhibitors [mdpi.com]

Spectroscopic Characterization of Methyl 4-propionyl-1H-pyrrole-2-carboxylate: A Technical Guide

Introduction

Methyl 4-propionyl-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative with potential applications in organic synthesis and medicinal chemistry. Pyrrole-based compounds are of significant interest in drug development due to their presence in a wide array of biologically active molecules.[1][2] A thorough understanding of the spectroscopic properties of this molecule is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this guide will leverage data from structurally related pyrrole derivatives to provide a robust, predictive interpretation. The principles discussed herein are grounded in fundamental spectroscopic theory and supported by data from analogous compounds, offering a valuable resource for researchers in the field.

The molecular structure of this compound, with the chemical formula C₉H₁₁NO₃ and a molecular weight of 181.19 g/mol , forms the basis for the interpretations that follow.[3]

Molecular Structure and Predicted Spectroscopic Features

The structure of this compound features a pyrrole ring substituted at the C2 position with a methyl carboxylate group and at the C4 position with a propionyl group. The presence of these functional groups, along with the aromatic pyrrole core, gives rise to a unique spectroscopic fingerprint.

Figure 1. Structure of this compound.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are discussed below.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Figure 2. Standard workflow for NMR analysis.

¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound in CDCl₃ would exhibit distinct signals corresponding to the different types of protons in the molecule. The electron-withdrawing nature of the methyl carboxylate and propionyl groups will significantly influence the chemical shifts of the pyrrole ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| N-H | 9.0 - 10.0 | broad singlet | 1H | - | The N-H proton of pyrroles is typically deshielded and appears as a broad signal due to quadrupole broadening and potential hydrogen bonding. |

| H-5 | 7.2 - 7.4 | doublet | 1H | ~2-3 | This proton is adjacent to the electron-withdrawing methyl carboxylate group, leading to a downfield shift. It will be coupled to H-3. |

| H-3 | 7.0 - 7.2 | doublet | 1H | ~2-3 | This proton is also on the pyrrole ring and will be coupled to H-5. |

| O-CH₃ | 3.8 - 3.9 | singlet | 3H | - | The methyl ester protons are in a typical chemical shift range for this functional group. |

| -CH₂- (propionyl) | 2.8 - 3.0 | quartet | 2H | ~7 | These methylene protons are adjacent to a carbonyl group and a methyl group, resulting in a quartet. |

| -CH₃ (propionyl) | 1.1 - 1.3 | triplet | 3H | ~7 | These methyl protons are coupled to the adjacent methylene group, giving a triplet. |

Rationale is based on the analysis of similar pyrrole structures and general principles of NMR spectroscopy.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (ester) | 160 - 165 | The carbonyl carbon of the methyl ester. |

| C=O (propionyl) | 195 - 200 | The ketone carbonyl carbon is significantly downfield. |

| C-2 | 125 - 130 | The pyrrole carbon attached to the methyl carboxylate group. |

| C-4 | 135 - 140 | The pyrrole carbon attached to the propionyl group. |

| C-5 | 115 - 120 | Pyrrole ring carbon. |

| C-3 | 110 - 115 | Pyrrole ring carbon. |

| O-CH₃ | 51 - 53 | The methyl carbon of the ester group. |

| -CH₂- (propionyl) | 30 - 35 | The methylene carbon of the propionyl group. |

| -CH₃ (propionyl) | 8 - 12 | The terminal methyl carbon of the propionyl group. |

Predicted chemical shifts are based on analogous compounds and established substituent effects on pyrrole rings.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

Figure 3. General workflow for IR spectroscopy.

Table 3: Predicted IR Absorption Frequencies

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Functional Group |

| N-H stretch | 3200 - 3400 | Medium, broad | Pyrrole N-H |

| C-H stretch (aromatic) | 3000 - 3100 | Medium | Pyrrole C-H |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium | Methyl and Methylene C-H |

| C=O stretch (ester) | 1710 - 1730 | Strong | Methyl carboxylate |

| C=O stretch (ketone) | 1670 - 1690 | Strong | Propionyl ketone |

| C=C stretch (aromatic) | 1500 - 1600 | Medium | Pyrrole ring |

| C-N stretch | 1300 - 1400 | Medium | Pyrrole ring |

| C-O stretch | 1100 - 1300 | Strong | Ester |

The presence of two distinct carbonyl stretching frequencies would be a key diagnostic feature in the IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

A common technique for the analysis of this type of compound is electrospray ionization (ESI) coupled with a high-resolution mass analyzer.

Figure 4. Standard workflow for mass spectrometry analysis.

The expected exact mass of this compound (C₉H₁₁NO₃) is 181.0739. High-resolution mass spectrometry (HRMS) should confirm this mass with high accuracy.

Predicted Fragmentation Pattern:

The molecule is expected to fragment in a predictable manner under mass spectrometric conditions. Key fragmentation pathways would likely involve the loss of the ester and propionyl substituents.

Figure 5. Predicted major fragmentation pathways for this compound.

Table 4: Predicted Key Mass Fragments

| m/z | Proposed Fragment |

| 181 | [M]⁺˙ (Molecular ion) |

| 152 | [M - C₂H₅]⁺ |

| 150 | [M - OCH₃]⁺ |

| 124 | [M - COC₂H₅]⁺ |

| 122 | [M - COOCH₃]⁺ |

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. By leveraging established principles of spectroscopy and data from analogous structures, we have outlined the expected ¹H NMR, ¹³C NMR, IR, and MS data. This information serves as a valuable baseline for researchers working with this compound, aiding in its synthesis, purification, and characterization. The provided experimental workflows offer a standardized approach to data acquisition, ensuring reproducibility and accuracy. As with any predictive analysis, experimental verification remains the gold standard for structural confirmation.

References

Methyl 4-propionyl-1H-pyrrole-2-carboxylate: A Technical Guide for Chemical Synthesis and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. This technical guide focuses on a specific, functionalized pyrrole derivative: methyl 4-propionyl-1H-pyrrole-2-carboxylate . This compound, with its strategically placed ester and ketone functionalities, represents a versatile building block for the synthesis of more complex heterocyclic systems and potential bioactive molecules.

This document provides a comprehensive overview of a plausible synthetic route to this compound, detailed experimental protocols, predicted physicochemical and spectroscopic data, and a discussion of its potential applications in drug discovery and materials science. The information presented herein is synthesized from established chemical principles and analogous reactions found in the scientific literature, providing a robust framework for researchers venturing into the synthesis and exploration of this and related compounds.

I. Strategic Synthesis of this compound

The synthesis of this compound can be strategically approached through a multi-step sequence starting from readily available precursors. The core strategy involves the sequential functionalization of the pyrrole ring, leveraging the directing effects of the substituents to achieve the desired regiochemistry. A plausible and efficient synthetic pathway is outlined below.

A. Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a Friedel-Crafts acylation as the key step for introducing the propionyl group at the 4-position. The starting material for this transformation would be methyl 1H-pyrrole-2-carboxylate. The electron-withdrawing nature of the methyl carboxylate group at the 2-position is known to direct electrophilic substitution to the 4-position of the pyrrole ring.

B. Proposed Synthetic Pathway

The proposed synthesis commences with the preparation of methyl 1H-pyrrole-2-carboxylate from pyrrole, followed by a regioselective Friedel-Crafts propionylation.

Caption: Proposed synthetic pathway for this compound.

II. Detailed Experimental Protocols

The following protocols are based on well-established procedures for similar transformations and are provided as a guide for the synthesis of the target molecule.

A. Synthesis of Methyl 1H-pyrrole-2-carboxylate

This procedure is adapted from standard methods for the esterification of pyrrole-2-carboxylic acid, which can be generated in situ from pyrrole.[3]

Materials:

-

Pyrrole

-

Oxalyl chloride

-

Anhydrous diethyl ether (Et2O)

-

Methanol (MeOH)

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of freshly distilled pyrrole in anhydrous diethyl ether, add oxalyl chloride dropwise at 0 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C and slowly add methanol.

-

Stir the mixture at room temperature for 1 hour.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford methyl 1H-pyrrole-2-carboxylate.

B. Synthesis of this compound

This protocol is based on the principles of Friedel-Crafts acylation on electron-deficient pyrroles.[4] The choice of a strong Lewis acid like aluminum chloride is crucial for activating the acylating agent and promoting the reaction.[5]

Materials:

-

Methyl 1H-pyrrole-2-carboxylate

-

Propionyl chloride

-

Aluminum chloride (AlCl3)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), 1 M

-

Sodium bicarbonate (NaHCO3) solution (saturated)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a suspension of aluminum chloride in anhydrous dichloromethane at 0 °C, add propionyl chloride dropwise with stirring under an inert atmosphere.

-

Stir the mixture for 15 minutes at 0 °C to form the acylium ion complex.

-

Add a solution of methyl 1H-pyrrole-2-carboxylate in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, carefully pour the reaction mixture into a mixture of ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to obtain pure this compound.

III. Physicochemical and Spectroscopic Characterization

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C9H11NO3 |

| Molecular Weight | 181.19 g/mol [6] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | Not available |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone; sparingly soluble in hexane; insoluble in water. |

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Key Signals |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 9.5-9.0 (br s, 1H, NH), 7.4-7.2 (m, 1H, H-5), 7.1-6.9 (m, 1H, H-3), 3.85 (s, 3H, OCH₃), 2.80 (q, J = 7.2 Hz, 2H, COCH₂CH₃), 1.25 (t, J = 7.2 Hz, 3H, COCH₂CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 200-195 (C=O, propionyl), 162-160 (C=O, ester), 135-130 (C-4), 125-120 (C-2), 120-115 (C-5), 115-110 (C-3), 52-50 (OCH₃), 35-30 (COCH₂CH₃), 10-8 (COCH₂CH₃) |

| FT-IR (KBr, cm⁻¹) | ν: 3400-3200 (N-H stretch), 1720-1700 (C=O stretch, ester), 1680-1660 (C=O stretch, ketone), 1550-1500 (C=C stretch, pyrrole ring), 1250-1200 (C-O stretch, ester) |

| Mass Spectrometry (EI) | m/z (%): 181 (M⁺), 152 (M⁺ - C₂H₅), 124 (M⁺ - COOCH₃), 57 (C₃H₅O⁺) |

IV. Potential Applications in Drug Discovery and Materials Science

The pyrrole nucleus is a well-established pharmacophore, and its derivatives have shown a remarkable range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[2] The specific substitution pattern of this compound makes it an attractive starting point for the development of novel therapeutic agents.

A. As a Scaffold for Bioactive Molecules

The presence of two distinct carbonyl functionalities, an ester and a ketone, allows for selective chemical modifications. The propionyl group can be a site for further elaboration, such as conversion to oximes, hydrazones, or other heterocyclic systems, which are known to enhance biological activity. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, providing a handle for amide bond formation, a common linkage in drug molecules.[8]

Caption: Potential applications of this compound.

B. In the Synthesis of Novel Heterocyclic Systems

The dicarbonyl nature of this molecule makes it an ideal precursor for condensation reactions with various binucleophiles to construct fused heterocyclic systems. For example, reaction with hydrazines could lead to the formation of pyrrolo[3,4-c]pyridazines, a class of compounds with potential pharmacological activities.

C. In Materials Science

Pyrrole-containing polymers are known for their conducting properties. Functionalized pyrroles like the title compound could be used as monomers to synthesize novel conducting polymers with tailored electronic and physical properties. The presence of the propionyl and carboxylate groups could enhance solubility and processability, or act as sites for post-polymerization modification.

V. Conclusion

This compound is a synthetically accessible and highly versatile building block with significant potential in both medicinal chemistry and materials science. This technical guide has provided a comprehensive overview of a plausible synthetic route, detailed experimental protocols, and predicted characterization data. The strategic placement of functional groups on the pyrrole ring opens up a multitude of possibilities for the creation of novel molecules with desired properties. It is our hope that this guide will serve as a valuable resource for researchers and scientists, stimulating further investigation into the chemistry and applications of this promising compound.

References

- 1. Lewis Acid-Catalyzed Enantioselective Friedel–Crafts Alkylation of Pyrrole in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. scbt.com [scbt.com]

- 7. The Pherobase NMR: Methyl 4-methylpyrrole-2-carboxylate|me-4me-pyrrole-2-carboxylate|C7H9NO2 [pherobase.com]

- 8. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Silico Prediction of Properties for Methyl 4-propionyl-1H-pyrrole-2-carboxylate

Abstract

In the landscape of modern drug discovery, the ability to predict the properties of novel chemical entities through computational means is not merely an advantage; it is a necessity. This guide provides a comprehensive, in-depth walkthrough of the in-silico prediction process for Methyl 4-propionyl-1H-pyrrole-2-carboxylate , a representative small molecule with a pyrrole scaffold common in medicinal chemistry.[1][2][3] Aimed at researchers, computational chemists, and drug development professionals, this document moves beyond a simple listing of methods. It delves into the causality behind procedural choices, establishes self-validating workflows, and provides actionable protocols for predicting critical physicochemical, pharmacokinetic, and toxicity properties. By grounding every step in authoritative methodologies and established computational tools, this guide serves as a practical framework for leveraging predictive modeling to accelerate research, conserve resources, and identify promising drug candidates with greater confidence.

Introduction: The Imperative of Predictive Modeling in Drug Discovery

The journey of a drug from concept to clinic is fraught with challenges, with an overwhelming majority of candidates failing during development.[4] A significant portion of these late-stage failures can be attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles.[5][6] The capacity to identify and eliminate compounds with poor drug-like properties early in the discovery pipeline is therefore paramount.[5][7][8]

In-silico toxicology and property prediction have emerged as indispensable tools to meet this challenge.[9][10] By employing computational models, researchers can simulate how a molecule will behave in biological systems, offering a rapid, cost-effective, and ethical alternative to traditional animal testing.[9][11] These methods are built upon decades of research into the relationship between a molecule's structure and its activity or properties, a field known as Quantitative Structure-Activity Relationship (QSAR).[12][13]

This guide focuses on a specific chemical entity, This compound , to illustrate a robust in-silico evaluation workflow. The principles and protocols detailed herein are broadly applicable to other small molecules and serve as a foundational approach for any computational drug discovery program.

The Molecule in Focus: this compound

To ground our predictive workflow, we must first define our subject molecule.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₉H₁₁NO₃ | [14] |

| Molecular Weight | 181.19 g/mol | [14] |

| Canonical SMILES | CCC(=O)C1=CNC(=C1)C(=O)OC | Generated from IUPAC Name |

| 2D Structure |  | --INVALID-LINK-- |

The In-Silico Prediction Workflow: A Conceptual Framework

A successful in-silico analysis is not a single action but a multi-stage process. Each stage builds upon the last, creating a comprehensive profile of the molecule's potential as a drug candidate. The logical flow of this process is critical for generating meaningful and interpretable data.

Protocol: Physicochemical Property Prediction

Physicochemical properties govern how a molecule interacts with its environment, profoundly influencing its absorption, distribution, and ability to reach its target.[15] Predicting these properties is the foundational first step in our analysis.

Causality and Importance of Key Properties

-

Lipophilicity (LogP/LogD): The octanol-water partition coefficient is a critical measure of a molecule's lipophilicity.[16][17] It dictates the ability to cross cell membranes. Excessively high LogP can lead to poor aqueous solubility and high metabolic turnover, while very low LogP can hinder absorption.

-

Aqueous Solubility (LogS): A drug must dissolve to be absorbed. Poor solubility is a major hurdle in formulation development and achieving therapeutic concentrations.[16]

-

Ionization Constant (pKa): The pKa value determines the charge state of a molecule at a given pH.[16][] Since different biological compartments have different pH values (e.g., stomach vs. intestine), the charge state impacts both solubility and permeability.

-

Topological Polar Surface Area (TPSA): TPSA is the sum of the surfaces of polar atoms in a molecule. It is an excellent predictor of passive molecular transport through membranes and is strongly correlated with properties like blood-brain barrier (BBB) penetration.

Step-by-Step Prediction Protocol

For this protocol, we will use SwissADME , a free and widely used web server, as an exemplar tool due to its comprehensive and user-friendly nature. The principles apply to other platforms like pkCSM or ADMETlab 3.0 as well.[5][19][20]

-

Navigate to the Tool: Open a web browser and go to the SwissADME homepage.

-

Input the Molecule: In the input field, paste the canonical SMILES string for our molecule: CCC(=O)C1=CNC(=C1)C(=O)OC.

-

Initiate Analysis: Click the "Run" button to start the calculation.

-

Data Extraction: The platform will generate a detailed report. Locate the "Physicochemical Properties" and "Lipophilicity" sections and extract the relevant values.

Predicted Physicochemical Data Summary

The following table summarizes the predicted properties for this compound.

| Property | Predicted Value | Interpretation & Significance |

| Molecular Weight | 181.19 g/mol | Well within the typical range for small molecule drugs (<500 Da), favoring good absorption and distribution. |

| LogP (iLOGP) | 1.58 | Indicates moderate lipophilicity. Favorable for balancing membrane permeability with aqueous solubility. |

| LogS (ESOL) | -2.11 | Corresponds to a classification of "Soluble." This is a positive attribute for oral bioavailability. |

| pKa (Acidic/Basic) | 14.53 (Acidic) | The pyrrole N-H is weakly acidic. The molecule has no significant basic pKa, suggesting its charge state is stable in physiological pH ranges. |

| TPSA | 60.89 Ų | Suggests good cell membrane permeability. Values < 140 Ų are generally associated with good oral bioavailability. |

| Number of Rotatable Bonds | 4 | A low number (<10) indicates good conformational rigidity, which is often beneficial for binding affinity. |

Protocol: ADMET Profile Prediction

While physicochemical properties tell us about the molecule itself, the ADMET profile predicts its fate within a biological system. This is a critical step for de-risking a candidate and preventing late-stage failures.[5]

Rationale for Key ADMET Endpoints

-

Gastrointestinal (GI) Absorption: Predicts the extent to which a drug is absorbed from the gut into the bloodstream, a prerequisite for orally administered drugs.

-

Blood-Brain Barrier (BBB) Permeation: Determines if a compound can cross the highly selective BBB. This is essential for drugs targeting the central nervous system (CNS) but undesirable for peripherally acting drugs to avoid CNS side effects.[21]

-

Cytochrome P450 (CYP) Inhibition: CYPs are a major family of enzymes responsible for drug metabolism. Inhibition of key isoforms (e.g., CYP2D6, CYP3A4) can lead to dangerous drug-drug interactions.[21][22]

-

hERG Inhibition: The hERG potassium channel plays a crucial role in cardiac repolarization. Blockade of this channel is a major cause of drug-induced cardiotoxicity and withdrawal from the market.[21][22]

-

Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations, which can lead to cancer. This is a critical, early-stage toxicity screen.[9]

Step-by-Step Prediction Protocol

We will use the ADMET-AI web server for this protocol, chosen for its machine learning-based models and clear, comparative outputs.[23]

-

Navigate to the Tool: Open the ADMET-AI web server.[23]

-

Input SMILES: In the "Molecules" text box, paste the SMILES string: CCC(=O)C1=CNC(=C1)C(=O)OC.

-

Set Reference (Optional but Recommended): Leave the "DrugBank Reference" set to its default to compare the predictions against a library of approved drugs.

-

Execute Prediction: Click the "Predict" button.

-

Analyze Results: The tool will display the molecule and a comprehensive table of predicted ADMET properties. We will focus on the key endpoints listed above.

Predicted ADMET Data Summary

| Category | Property | Prediction (Probability or Class) | Risk Assessment & Justification |

| Absorption | GI Absorption | High | Favorable. The molecule is likely to be well-absorbed from the gastrointestinal tract, a key feature for oral drugs. |

| Distribution | BBB Permeant | No | Favorable for a non-CNS target. This reduces the risk of unintended central nervous system side effects. |

| Metabolism | CYP2D6 Inhibitor | No | Low Risk. The compound is unlikely to interfere with the metabolism of other drugs processed by this key enzyme. |

| Metabolism | CYP3A4 Inhibitor | No | Low Risk. Avoids potential drug-drug interactions with a wide range of co-administered medications. |

| Toxicity | hERG Blockade | Low Probability | Low Risk. The molecule is not predicted to be a hERG blocker, reducing the potential for cardiotoxicity. |

| Toxicity | Ames Mutagenicity | Non-mutagen | Low Risk. The compound is predicted to be non-mutagenic, a critical hurdle for preclinical safety assessment. |

Contextual Analysis: Molecular Docking

While not a prediction of an intrinsic molecular property, molecular docking provides crucial context by predicting how a ligand might bind to a biological target.[24][25] It is a cornerstone of structure-based drug design.[8] Given that pyrrole derivatives have shown activity against targets like Aurora Kinase, a conceptual docking workflow is instructive.[26]

References

- 1. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, characterization, biological activity, and 3D-QSAR studies on some novel class of pyrrole derivatives as antitubercular agents | Semantic Scholar [semanticscholar.org]

- 3. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dromicsedu.com [dromicsedu.com]

- 5. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]

- 6. bepls.com [bepls.com]

- 7. Computational chemistry evaluation strategies in early-stage drug discovery - American Chemical Society [acs.digitellinc.com]

- 8. Computational Methods in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pozescaf.com [pozescaf.com]

- 10. researchgate.net [researchgate.net]

- 11. A review on machine learning methods for in silico toxicity prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 14. scbt.com [scbt.com]

- 15. Prediction of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Physicochemical Properties Prediction - CD ComputaBio [cadd.computabio.com]

- 17. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 19. VLS3D.COM: LIST OF COMPUTERS TOOLS [vls3d.com]

- 20. Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In silico prediction of drug properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In silico prediction of drug properties. | Semantic Scholar [semanticscholar.org]

- 23. ADMET-AI [admet.ai.greenstonebio.com]

- 24. KBbox: Methods [kbbox.h-its.org]

- 25. azolifesciences.com [azolifesciences.com]

- 26. mdpi.com [mdpi.com]

Unlocking the Therapeutic Potential of Pyrrole Derivatives: A Technical Guide to Key Molecular Targets

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold, a five-membered aromatic heterocycle containing a single nitrogen atom, stands as a cornerstone in medicinal chemistry. Its unique electronic properties and synthetic versatility have established it as a "privileged scaffold," forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[1][2][3] This technical guide provides an in-depth exploration of key therapeutic targets for pyrrole derivatives, elucidating their mechanisms of action, relevant signaling pathways, structure-activity relationships, and the experimental protocols essential for their evaluation.

I. Targeting the Engine of Cancer: Kinase Inhibition

Protein kinases, enzymes that catalyze the phosphorylation of proteins, are critical regulators of cellular processes, including growth, proliferation, and survival.[4] Dysregulation of kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention. Pyrrole derivatives have emerged as a highly successful class of kinase inhibitors, with several approved drugs and numerous candidates in clinical development.[5][6]

A. Mechanism of Action: Competitive Inhibition at the ATP-Binding Site

Many pyrrole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to mimic the adenine region of ATP, binding to the hydrophobic pocket within the kinase domain and preventing the binding of the natural substrate, ATP. This blockade of ATP binding halts the phosphorylation cascade, thereby inhibiting the downstream signaling pathways that drive cancer cell proliferation and survival.[7][8]

A prominent example is Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[8][9][10] Sunitinib potently inhibits several RTKs, including vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and KIT.[7][8][9][11]

B. Signaling Pathways: Disrupting Tumor Growth and Angiogenesis

The inhibition of multiple RTKs by Sunitinib leads to the simultaneous blockade of several critical signaling pathways involved in tumor progression:

-

VEGFR Inhibition: By targeting VEGFRs, Sunitinib disrupts the signaling cascade that promotes angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. This anti-angiogenic effect effectively "starves" the tumor, limiting its growth and metastatic potential.

-

PDGFR Inhibition: Inhibition of PDGFRs interferes with signaling pathways that regulate cell growth, proliferation, and survival, directly impacting tumor cell viability.

-

KIT Inhibition: In GIST, where mutations in the KIT receptor are a primary driver of tumorigenesis, Sunitinib's inhibition of KIT blocks the downstream signaling that promotes uncontrolled cell proliferation.

The convergence of these inhibitory activities on key signaling pathways underscores the efficacy of multi-targeted kinase inhibitors like Sunitinib.

Caption: Sunitinib signaling pathway.

C. Structure-Activity Relationship (SAR) Insights

The development of potent and selective kinase inhibitors relies heavily on understanding the SAR of the pyrrole scaffold. Key structural modifications that influence activity include:

-

Substituents on the Pyrrole Ring: The nature and position of substituents on the pyrrole ring are crucial for optimizing interactions with the kinase active site. For instance, in a series of pyrrolo[2,3-d]pyrimidine derivatives, halogenation of the benzohydrazide moiety significantly enhanced cytotoxic effects and inhibitory activity against EGFR, Her2, VEGFR2, and CDK2.[5]

-

Side Chains and Linkers: The side chains and linkers attached to the pyrrole core play a vital role in determining selectivity and pharmacokinetic properties. Modifications to these elements can modulate the inhibitor's ability to fit into the ATP-binding pocket of different kinases.

D. Quantitative Data: Potency of Pyrrole-Based Kinase Inhibitors

| Compound/Analog | Target Kinase(s) | IC50 (nM) | Reference |

| Sunitinib | VEGFR2, PDGFRβ | 80, 2 | [7][8][11] |

| Sunitinib | FLT3-ITD | 50 | [8] |

| Compound 5k | EGFR, Her2, VEGFR2 | 79, 40, 136 | [5][6] |

| Lck Inhibitor Analog | Lck | <10 | [1] |

| P-6 | Aurora-A | 110 | [12] |

E. Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory potential of pyrrole derivatives against a specific kinase is the in vitro kinase activity assay. This can be performed using various formats, including radiometric, fluorescence-based, or luminescence-based assays.

Luminescence-Based Kinase Assay (Example):

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction Setup: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound or DMSO (as a control) in a kinase assay buffer.

-

Initiation of Reaction: Start the kinase reaction by adding ATP to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

ADP Detection: Add a reagent that stops the kinase reaction and detects the amount of ADP produced, which is proportional to the kinase activity. This is often achieved through a coupled enzyme system that generates a luminescent signal.

-

Data Acquisition and Analysis: Measure the luminescence in each well using a plate reader. Plot the luminescence signal against the inhibitor concentration to determine the IC50 value.

II. Disrupting the Cellular Scaffolding: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[2] Agents that interfere with microtublin dynamics are potent anticancer drugs. Pyrrole derivatives have been identified as effective tubulin polymerization inhibitors, often by binding to the colchicine-binding site on β-tubulin.[1][2][13][14][15][16]

A. Mechanism of Action: Destabilizing the Microtubule Network

Pyrrole-based tubulin inhibitors bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to the collapse of the mitotic spindle, arresting the cell cycle in the G2/M phase and ultimately inducing apoptosis (programmed cell death).[1][2][13][15][16]

B. Signaling and Cellular Effects

The inhibition of tubulin polymerization triggers a cascade of cellular events:

-

Mitotic Arrest: The inability to form a functional mitotic spindle prevents proper chromosome segregation, leading to cell cycle arrest at the G2/M checkpoint.

-

Apoptosis Induction: Prolonged mitotic arrest activates the apoptotic machinery, resulting in the elimination of the cancerous cells.

Caption: Mechanism of tubulin polymerization inhibition.

C. Structure-Activity Relationship (SAR) Insights

The SAR of pyrrole-based tubulin inhibitors highlights the importance of specific structural features for potent activity:

-

Aromatic Substituents: The presence of specific aryl groups on the pyrrole ring is often crucial for high-affinity binding to the colchicine site. For example, in a series of 3-aroyl-1-arylpyrrole derivatives, both the 1-phenyl ring and a 3-(3,4,5-trimethoxyphenyl)carbonyl moiety were found to be essential for potent inhibition of tubulin polymerization.[17]

-

Hydrogen Bonding and Hydrophobic Interactions: The interaction of the pyrrole derivative with key amino acid residues in the colchicine-binding pocket through hydrogen bonds and hydrophobic interactions is critical for its inhibitory activity. Molecular modeling studies have revealed distinct binding modes that correlate with the observed activity of different analogs.[18]

D. Quantitative Data: Potency of Pyrrole-Based Tubulin Inhibitors

| Compound/Analog | Cell Line | IC50 (µM) | Reference |

| EAPC-67 | HCC1806 (Breast Cancer) | <25 | [2] |

| EAPC-70 | H1299 (Lung Cancer) | <25 | [2] |

| CA-61 | MDA-MB-231 (Breast Cancer) | ~50 | [13][16] |

| CA-84 | MDA-MB-231 (Breast Cancer) | ~50 | [13][16] |

E. Experimental Protocol: Cell-Free Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin in vitro.

-

Reagent Preparation: Prepare a reaction buffer containing GTP and purified tubulin protein.

-

Assay Setup: In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Monitoring Polymerization: Monitor the increase in turbidity (light scattering) over time using a spectrophotometer at 340 nm. The increase in absorbance is proportional to the extent of tubulin polymerization.

-

Data Analysis: Plot the rate of polymerization against the inhibitor concentration to determine the IC50 value.

III. Cholesterol Management: HMG-CoA Reductase Inhibition

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is the rate-limiting enzyme in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol.[19] Inhibition of HMG-CoA reductase is a well-established strategy for lowering cholesterol levels and reducing the risk of cardiovascular disease. The blockbuster drug Atorvastatin is a prime example of a pyrrole-containing HMG-CoA reductase inhibitor.[20][21][22]

A. Mechanism of Action: Blocking Cholesterol Synthesis

Atorvastatin and other pyrrole-based statins are competitive inhibitors of HMG-CoA reductase. Their structure mimics the natural substrate, HMG-CoA, allowing them to bind to the active site of the enzyme. This binding prevents HMG-CoA from accessing the active site, thereby blocking its conversion to mevalonate and effectively shutting down the cholesterol biosynthesis pathway in the liver.[23]

B. Signaling and Metabolic Pathways

The inhibition of HMG-CoA reductase has several downstream consequences:

-

Reduced Hepatic Cholesterol: The primary effect is a decrease in the intracellular cholesterol concentration in liver cells.

-

Upregulation of LDL Receptors: To compensate for the reduced cholesterol synthesis, liver cells increase the expression of low-density lipoprotein (LDL) receptors on their surface.

-

Increased LDL Clearance: The increased number of LDL receptors enhances the uptake of LDL cholesterol from the bloodstream into the liver, leading to a reduction in circulating LDL levels.

References

- 1. Pyrrole derivatives as potent inhibitors of lymphocyte-specific kinase: Structure, synthesis, and SAR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship of Pyrrolyl Diketo Acid Derivatives as Dual Inhibitors of HIV-1 Integrase and Reverse Transcriptase Ribonuclease H Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of New Pyrrolo[2,3- d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. researchgate.net [researchgate.net]

- 13. The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of Novel Inhibitors of Bacterial DNA Gyrase Using a QSAR-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. turkjps.org [turkjps.org]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Design and synthesis of hepatoselective, pyrrole-based HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Hepatoselectivity of statins: design and synthesis of 4-sulfamoyl pyrroles as HMG-CoA reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Pyrroles as Privileged Scaffolds in the Search for New Potential HIV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Propionyl-Substituted Pyrrole Scaffold: A Comprehensive Technical Guide to Structure-Activity Relationships in Drug Discovery

Introduction: The Pyrrole Nucleus as a Privileged Scaffold in Medicinal Chemistry

The pyrrole ring, a five-membered nitrogen-containing heterocycle, stands as a cornerstone in the architecture of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a "privileged scaffold," a molecular framework that can be readily modified to interact with a diverse range of biological targets.[1][2] From the anti-inflammatory drug Tolmetin to the cholesterol-lowering agent Atorvastatin and the multi-kinase inhibitor Sunitinib, the pyrrole moiety has demonstrated its therapeutic significance across various disease areas.[3][4] This guide delves into the nuanced structure-activity relationships (SAR) of a specific, yet highly promising, subclass: propionyl-substituted pyrroles. By understanding how subtle modifications to this core structure influence biological activity, researchers can more effectively design and optimize novel therapeutic agents.

Core Principles of Pyrrole SAR: A Foundation for Design

Before focusing on the propionyl substituent, it is crucial to appreciate the general principles governing the SAR of the pyrrole ring. The pyrrole nucleus offers several positions for substitution (N1, C2, C3, C4, and C5), each providing a vector for modulating a compound's physicochemical properties and its interaction with a biological target. Key considerations in pyrrole SAR include:

-

N1-Substitution: The nature of the substituent on the nitrogen atom significantly impacts the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation. This position is often targeted to improve pharmacokinetic properties or to introduce specific interactions with the target protein.

-

C2 and C5-Substitution: These positions are electronically distinct from C3 and C4 and are often crucial for establishing key binding interactions. The placement of bulky or electron-withdrawing groups at these positions can profoundly affect activity.

-

C3 and C4-Substitution: Modifications at these positions can be used to fine-tune the electronic and steric profile of the molecule, influencing its selectivity and potency.

The interplay of substituents at these various positions dictates the overall pharmacological profile of the resulting compound. A systematic exploration of these modifications is fundamental to any successful drug discovery campaign centered on the pyrrole scaffold.

Structure-Activity Relationship of Propionyl-Substituted Pyrroles: A Case Study in Cytosolic Phospholipase A2 Inhibition

A compelling example of the SAR of propionyl-substituted pyrroles is found in the development of inhibitors for cytosolic phospholipase A2 (cPLA2).[5][6] This enzyme plays a critical role in the inflammatory cascade by releasing arachidonic acid from cell membranes, which is then converted into pro-inflammatory eicosanoids.[7][8] Inhibiting cPLA2 is therefore a promising strategy for treating a range of inflammatory conditions.

The Core Pharmacophore: 3-(Pyrrol-2-yl)propionic Acid

The foundational structure for a series of potent cPLA2 inhibitors is 3-(pyrrol-2-yl)propionic acid. The propionic acid moiety at the C2 position is a critical feature, likely serving as a key binding element that interacts with the enzyme's active site. The general structure and key points of modification are illustrated below.

Caption: General scaffold of propionyl-substituted pyrrole cPLA2 inhibitors.

SAR Insights from cPLA2 Inhibitors

Systematic modification of the 3-(1,3,5-trimethyl-4-octadecanoylpyrrol-2-yl)propionic acid lead compound has yielded crucial SAR insights.[5]

-

N1-Substituent (R1): The size and nature of the substituent at the N1 position are critical for inhibitory activity.

-

Stepwise elongation of an alkyl chain at this position revealed that activity is lost when the chain exceeds five to six carbons.[5]

-

However, introducing a polar functional group, particularly a carboxylic acid, at the terminus of an otherwise inactive long alkyl chain can restore or even enhance potency.[5] This suggests the presence of a secondary binding pocket that can accommodate a polar group.

-

-

C3 and C5-Substituents (R3 and R5): Small alkyl groups, such as methyl, at these positions appear to be optimal for activity. Replacing a methyl group with a larger benzyl group does not significantly alter potency, but introducing a long dodecyl chain can abolish activity and in some cases even enhance enzymatic activity.[5]

-

C4-Substituent (R4): A long-chain acyl group at this position is a common feature of potent inhibitors. The length and nature of this acyl chain can be varied to optimize interactions within the enzyme's hydrophobic binding pocket.

-

C2-Substituent (R2): The propionic acid side chain is a key pharmacophoric element. While derivatives with an acetic acid side chain also show activity, the propionic acid moiety is often associated with higher potency.[5]

These findings are summarized in the table below:

| Compound | N1-Substituent | C3, C5-Substituents | C4-Substituent | C2-Substituent | IC50 (µM) for cPLA2 Inhibition |

| Lead Compound | Methyl | Methyl, Methyl | Octadecanoyl | Propionic acid | 13[6] |

| Analog 1 | n-Hexyl | Methyl, Methyl | Dodecanoyl | Propionic acid | Inactive[5] |

| Analog 2 | 5-Carboxypentyl | Methyl, Methyl | Dodecanoyl | Propionic acid | 3.4[5] |

| Analog 3 | Benzyl | Methyl, Methyl | Octadecanoyl | Acetic acid | Potent (specific value not given)[5] |

Broader Therapeutic Applications and General SAR Considerations

The principles of SAR observed in cPLA2 inhibitors can be extended to the design of propionyl-substituted pyrroles for other therapeutic targets. The pyrrole scaffold has been successfully employed in the development of:

-

Anticancer Agents: Pyrrole derivatives have been developed as inhibitors of various protein kinases, such as VEGFR and EGFR, which are crucial for tumor growth and angiogenesis.[1][9][10] In these contexts, the substituents on the pyrrole ring are designed to interact with the ATP-binding pocket of the target kinase.

-

Anti-inflammatory Drugs: Beyond cPLA2 inhibition, pyrrole-containing compounds have been investigated as inhibitors of cyclooxygenase (COX) enzymes, key targets for nonsteroidal anti-inflammatory drugs (NSAIDs).[11]

-

Antimalarial Agents: The pyrrole core has been utilized to create potent inhibitors of Plasmodium falciparum cGMP-dependent protein kinase (PfPKG), a validated target for antimalarial drug development.[12][13][14]

-

Neuroprotective Agents: Novel pyrrole derivatives are being explored for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's by targeting enzymes such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE).[15][16][17]

In each of these applications, the propionyl group, or a bioisostere thereof, can serve as a crucial linker or binding motif, while the substituents on the pyrrole ring are tailored to achieve specific interactions with the respective biological target.

Experimental Protocols: Synthesis of a Propionyl-Substituted Pyrrole

The synthesis of propionyl-substituted pyrroles can be achieved through various established methods, with the Paal-Knorr synthesis being a widely used approach.[3] This method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.

Representative Synthetic Workflow: Paal-Knorr Pyrrole Synthesis

Caption: Paal-Knorr synthesis workflow for substituted pyrroles.

Step-by-Step Methodology for the Synthesis of a 3-(Pyrrol-2-yl)propionic Acid Derivative

-

Synthesis of the 1,4-Dicarbonyl Precursor: The synthesis typically begins with the preparation of a suitable 1,4-dicarbonyl compound that incorporates the desired propionate ester moiety.

-

Paal-Knorr Cyclization:

-

Dissolve the 1,4-dicarbonyl precursor in a suitable solvent, such as glacial acetic acid or ethanol.

-

Add the primary amine (e.g., an alkylamine or aniline) to the solution.

-

Heat the reaction mixture to reflux for a specified period, typically ranging from a few hours to overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-water and neutralize with a base, such as sodium bicarbonate, if necessary.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

-

Ester Hydrolysis (if necessary):

-

If the product is an ester and the corresponding carboxylic acid is desired, dissolve the purified ester in a mixture of an alcohol (e.g., methanol or ethanol) and water.

-

Add a base, such as sodium hydroxide or lithium hydroxide, and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to pH 2-3.

-

Extract the carboxylic acid product with an organic solvent.

-

Wash, dry, and concentrate the organic layers to yield the final propionic acid derivative.

-

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Perspectives

The propionyl-substituted pyrrole scaffold represents a versatile and highly druggable platform for the development of novel therapeutics. The detailed SAR studies, particularly in the context of cPLA2 inhibitors, provide a clear roadmap for optimizing the potency and selectivity of these compounds. As our understanding of the structural biology of various disease targets continues to grow, the rational design of new propionyl-substituted pyrrole derivatives will undoubtedly lead to the discovery of next-generation medicines. Future efforts in this area will likely focus on leveraging computational modeling and structure-based drug design to further refine the SAR and to explore novel chemical space around this privileged scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. biolmolchem.com [biolmolchem.com]

- 5. Structure-activity relationships of (4-acylpyrrol-2-yl)alkanoic acids as inhibitors of the cytosolic phospholipase A2: variation of the substituents in positions 1, 3, and 5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 3-(3,5-Dimethyl-4-octadecanoylpyrrol-2-yl)propionic acids as inhibitors of 85 kDa cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting Cytosolic Phospholipase A2α for Novel Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthetic and natural inhibitors of phospholipases A2: their importance for understanding and treatment of neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Research Portal [scholarship.libraries.rutgers.edu]

- 13. malariaworld.org [malariaworld.org]

- 14. Structure-Activity Relationship of a Pyrrole Based Series of PfPKG Inhibitors as Anti-Malarials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. brieflands.com [brieflands.com]

- 17. Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer’s Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to GSK2830371: A Potent Allosteric Inhibitor of Wip1 Phosphatase for Cancer Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial query for CAS number 1135282-93-7 identifies the compound Methyl 4-propionyl-1H-pyrrole-2-carboxylate. However, the context of an in-depth technical guide for drug development professionals strongly suggests the intended subject is the widely researched, pharmacologically active compound GSK2830371 , a Wip1 phosphatase inhibitor. This guide will focus exclusively on GSK2830371, whose correct CAS number is 1404456-53-6 .[1] It is presumed that the initially provided CAS number may refer to a synthetic precursor or was an inadvertent error.

Introduction